Substrate-Competitive vs. ATP-Competitive Inhibition: AG-538 vs. NVP-AEW541
AG-538 is a substrate-competitive inhibitor of IGF-1R, with an IC50 of 61 nM in a cell-free kinase assay [1]. In contrast, the clinical-stage inhibitor NVP-AEW541 is an ATP-competitive inhibitor with an IC50 of 86-150 nM against IGF-1R in similar biochemical assays [2]. The mechanistic difference is critical: AG-538's potency is unaffected by high intracellular ATP concentrations (1-5 mM), whereas ATP-competitive inhibitors like NVP-AEW541 experience reduced apparent potency in ATP-rich cellular environments .
| Evidence Dimension | Inhibition mechanism and potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 61 nM (substrate-competitive) |
| Comparator Or Baseline | NVP-AEW541: IC50 = 86-150 nM (ATP-competitive) |
| Quantified Difference | AG-538 is substrate-competitive; NVP-AEW541 is ATP-competitive. Potency ratio (IC50): 61 nM vs. 86-150 nM. |
| Conditions | Cell-free kinase assay using recombinant IGF-1R kinase domain |
Why This Matters
Substrate-competitive inhibition avoids ATP competition, ensuring consistent potency in cellular assays with high physiological ATP levels.
- [1] Blum, G., Gazit, A., & Levitzki, A. (2003). Development of new insulin-like growth factor-1 receptor kinase inhibitors using catechol mimics. Journal of Biological Chemistry, 278(42), 40442-40454. View Source
- [2] García-Echeverría, C., Pearson, M. A., Marti, A., Meyer, T., Mestan, J., Zimmermann, J., ... & Hofmann, F. (2004). In vivo antitumor activity of NVP-AEW541—A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer Cell, 5(3), 231-239. View Source
